HDAC6 Enzymatic Inhibition Potency: CAS 651749-20-1 vs. Closest Patent Analogs
In the HDAC-Glo luminescent assay against recombinant HDAC6, CAS 651749-20-1 (WO2021067859 Compound I-21) inhibits HDAC6 with an IC₅₀ of 0.601 nM. This places it among the most potent non-hydroxamate HDAC6 inhibitors in the same patent series. Within the same assay, closely related analogs I-8B (BDBM50557844) and I-9A (BDBM50557845) show IC₅₀ values of 0.275 nM and 0.351 nM respectively, while IV-9 (BDBM50557849) gives 0.595 nM [1]. The 0.601 nM IC₅₀ of CAS 651749-20-1 is approximately 2.2-fold less potent than the most active compound I-8B, yet still resides in the sub-nanomolar tier, distinguishing it from mid-nanomolar HDAC6 inhibitors such as tubastatin A (IC₅₀ ~15 nM).
| Evidence Dimension | HDAC6 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.601 nM |
| Comparator Or Baseline | Compound I-8B: IC₅₀ = 0.275 nM; Compound I-9A: IC₅₀ = 0.351 nM; IV-9: IC₅₀ = 0.595 nM; Tubastatin A: IC₅₀ ≈ 15 nM |
| Quantified Difference | 2.2-fold less potent than I-8B; 1.7-fold less potent than I-9A; equipotent to IV-9; ~25-fold more potent than tubastatin A |
| Conditions | HDAC-Glo luminescent assay, recombinant HDAC6 (unknown origin), as reported in WO2021067859 Table 14 |
Why This Matters
Researchers requiring sub-nanomolar HDAC6 inhibition with a non-hydroxamate chemotype can select CAS 651749-20-1 over hydroxamate-based inhibitors to mitigate metal-chelation liabilities while retaining potency comparable to the best-in-series compounds.
- [1] BindingDB BDBM50557848 (CHEMBL4777764). IC₅₀ data for WO2021067859 compounds I-21, I-8B, I-9A, IV-9. Inhibition of recombinant HDAC6 by HDAC-Glo assay. View Source
